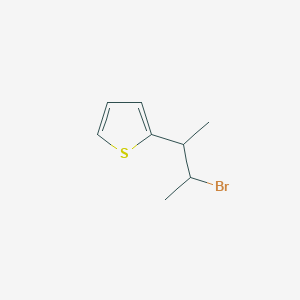
2-(3-bromobutan-2-yl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromobutan-2-yl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a bromobutan-2-yl group at the second position of the thiophene ring imparts unique chemical and physical properties to the compound. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromobutan-2-yl)thiophene can be achieved through several synthetic routes. One common method involves the lithiation of 3-bromothiophene followed by the addition of an α-haloketone. The reaction typically proceeds as follows:
- Lithiation of 3-bromothiophene using butyllithium.
- Addition of elemental sulfur to form the thiophene ring.
- Addition of an α-haloketone to introduce the bromobutan-2-yl group.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions
2-(3-Bromobutan-2-yl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to form the corresponding thiol derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol derivatives.
科学研究应用
2-(3-Bromobutan-2-yl)thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiophene derivatives are explored for their potential as therapeutic agents in various diseases.
Industry: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
作用机制
The mechanism of action of 2-(3-bromobutan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
2-Bromothiophene: A simpler thiophene derivative with a bromine atom at the second position.
3-Bromothiophene: A thiophene derivative with a bromine atom at the third position.
2-(3-Chlorobutan-2-yl)thiophene: A similar compound with a chlorine atom instead of bromine.
Uniqueness
2-(3-Bromobutan-2-yl)thiophene is unique due to the presence of the bromobutan-2-yl group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of more complex molecules and materials.
属性
分子式 |
C8H11BrS |
|---|---|
分子量 |
219.14 g/mol |
IUPAC 名称 |
2-(3-bromobutan-2-yl)thiophene |
InChI |
InChI=1S/C8H11BrS/c1-6(7(2)9)8-4-3-5-10-8/h3-7H,1-2H3 |
InChI 键 |
PWZPZAQAXNOCPR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CS1)C(C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)
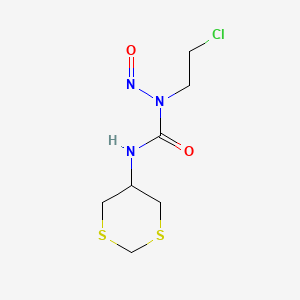
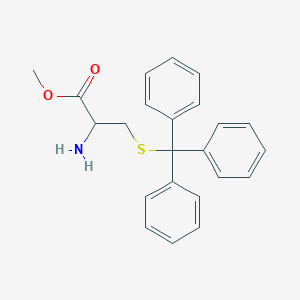

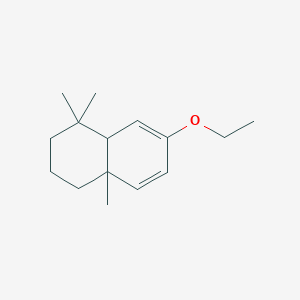
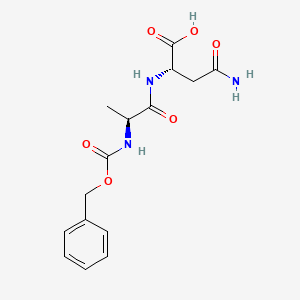
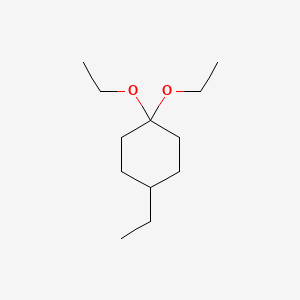
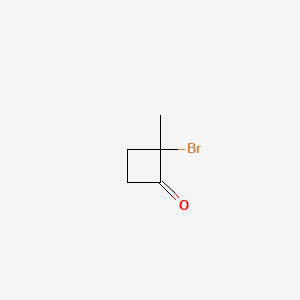
![N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)

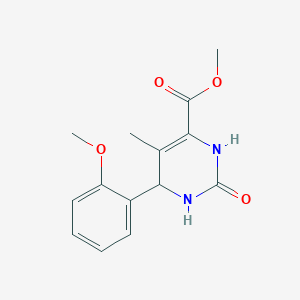
![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)

